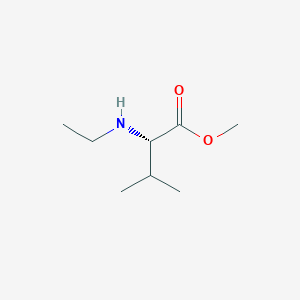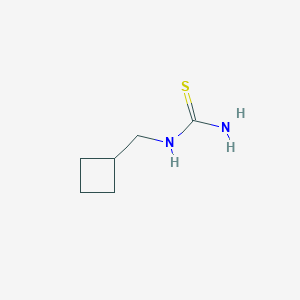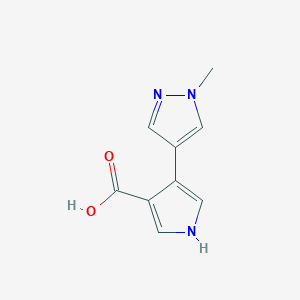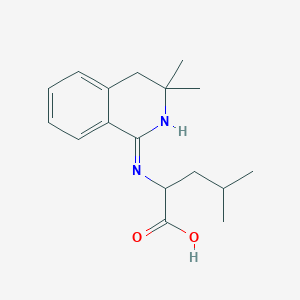
N-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)leucine
Übersicht
Beschreibung
“N-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)leucine” is a chemical compound with the molecular formula C17H24N2O2 . It has a molecular weight of 288.38 . This compound is in solid form .
Synthesis Analysis
The synthesis of similar compounds, such as N-alkylated 3,4-dihydroisoquinolinones, has been described in the literature . The desired products were obtained by N-alkylation of 3,3’-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for both steps were very mild and the desired cyclization products could be obtained in good yield .
Molecular Structure Analysis
The InChI code for “N-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)leucine” is 1S/C14H18N2O2/c1-9(13(17)18)15-12-11-7-5-4-6-10(11)8-14(2,3)16-12/h4-7,9H,8H2,1-3H3,(H,15,16)(H,17,18) .
Chemical Reactions Analysis
While specific chemical reactions involving “N-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)leucine” are not mentioned in the search results, the synthesis process mentioned earlier involves N-alkylation and oxidation reactions .
Physical And Chemical Properties Analysis
“N-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)leucine” is a solid compound . It has a predicted boiling point of 472.4±45.0 °C and a predicted density of 1.13±0.1 g/cm3 . The predicted pKa value is 3.45±0.21 .
Wissenschaftliche Forschungsanwendungen
Inhibition of Leucine Aminopeptidase in Cancer Therapy
- Research has identified leucine aminopeptidase as a significant enzyme in pathological conditions like cancer. Isoquinoline alkaloids, including those based on 3,4-dihydroisoquinoline, exhibit antiproliferative activity and inhibit leucine aminopeptidase. Compounds with a 3,4-dihydroisoquinoline scaffold, like N-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)leucine, show potential as leucine aminopeptidase inhibitors, suggesting their use in cancer therapy research (Ziemska, Solecka, & Jarończyk, 2020).
Structural Studies and Synthesis Techniques
- Studies have explored the synthesis, structure, and physical properties of dihydroisoquinoline derivatives, providing insights into their molecular structure and behavior. These studies are crucial for understanding how modifications to the dihydroisoquinoline structure, including the addition of leucine, influence its properties (Davydov et al., 1993).
Applications in Organic Chemistry
- Research in organic chemistry has examined the reactions of dihydroisoquinoline N-oxide with various compounds. Understanding these reactions is essential for exploring the potential of dihydroisoquinoline derivatives in synthetic applications (Evans, Martin, Taylor, & Yap, 1987).
Complexation with Metal Salts
- Studies have shown that compounds like N-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)leucine can form complexes with metal salts. This complexation behavior is significant for developing new materials and understanding molecular interactions (Sokol et al., 2002).
Cytotoxic Activity Against Cancer Cells
- Novel aminoisoquinoline-quinone derivatives, related to dihydroisoquinoline, have been synthesized and evaluated for cytotoxic activity against cancer cell lines. This research indicates potential therapeutic applications in cancer treatment (Valderrama et al., 2016).
Eigenschaften
IUPAC Name |
2-[(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-11(2)9-14(16(20)21)18-15-13-8-6-5-7-12(13)10-17(3,4)19-15/h5-8,11,14H,9-10H2,1-4H3,(H,18,19)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFSVWPQERLQYDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)N=C1C2=CC=CC=C2CC(N1)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)leucine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,3-benzodiazol-2-amine](/img/structure/B1417320.png)
![1-[(5-chloro-1-methyl-1H-imidazol-2-yl)methyl]-1,4-diazepane](/img/structure/B1417321.png)
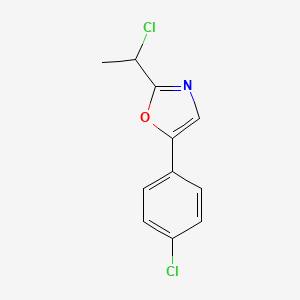
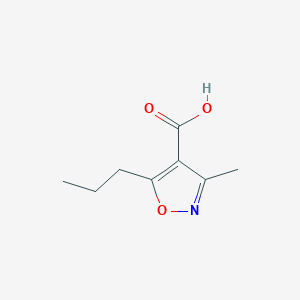
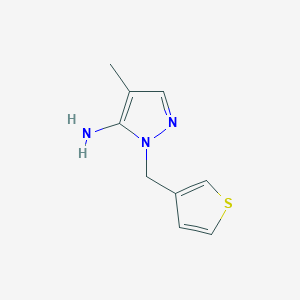

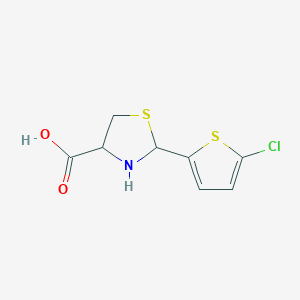


![1-[(5-chloro-1-methyl-1H-imidazol-2-yl)methyl]-1H-indole-2-carboxylic acid](/img/structure/B1417333.png)
![1-[(5-Chlorothiophen-2-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B1417334.png)
